molecular formula C21H24N4O B2592739 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 1170156-74-7

1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2592739
CAS No.: 1170156-74-7
M. Wt: 348.45
InChI Key: RKEAMIJMVBLMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety via a methylene bridge, with a phenylethanone group attached to the piperazine nitrogen. The benzimidazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and receptor modulation activities . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related derivatives .

Properties

IUPAC Name

1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-20(23)16-24-11-13-25(14-12-24)21(26)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEAMIJMVBLMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

  • Benzothiazole-Piperazine-Triazole Hybrids (e.g., Compound 5k): These hybrids replace the benzimidazole with a benzothiazole ring and incorporate a triazole linker. Compound 5k (EI-MS: 490.13) shows a molecular weight ~10% lower than the target compound (estimated ~400–450 Da), with distinct C/N ratios (56.31% C, 22.84% N vs. benzimidazole derivatives) .
  • Imidazole-Bipyridine Derivatives (e.g., N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine): The bipyridine system introduces planar aromaticity and metal-coordination capabilities absent in the target compound. Fluorescence properties reported for this derivative suggest applications in imaging, unlike the phenylethanone-based target .

Substituent Variations

  • The benzyl group enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), affecting blood-brain barrier penetration .
  • Urea-Linked Piperazine-Thiazoles (e.g., Compound 11a–11o): These compounds feature urea linkers and thiazole rings, yielding higher molecular weights (e.g., 484.2–602.2 Da) and diverse substituents (e.g., CF₃, Cl).

Pharmacological Probes

  • The methoxy group enhances solubility (logS ≈ -3.5 vs. -4.2 for non-polar analogues), suggesting tailored pharmacokinetics .
  • Anticancer Benzimidazole Derivatives (e.g., Compound 103): A piperidine-linked benzimidazole with a 91% synthesis yield demonstrates potent anticancer activity, highlighting the importance of the benzimidazole core. The target compound’s phenylethanone may offer similar efficacy with reduced off-target effects due to altered steric demands .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (Da) Key Substituents clogP* Synthetic Yield (%)
Target Compound Benzimidazole ~430 Phenylethanone ~2.8 Not reported
5k Benzothiazole 490.13 Triazole, Thioether 3.1 85–88
Compound 11a Thiazole-Urea 484.20 3-Fluorophenyl 2.5 85.1
N-[4-(1-Methylimidazol-2-yl)... Imidazole-Bipyridine 372.44 Bipyridine, Aniline 1.9 Not reported
Compound 103 Benzimidazole ~450 Piperidine, Phenethyl 3.0 91

*Calculated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.